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Compound of Interest

Compound Name: PgAFP

Cat. No.: B1576970 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This document provides a detailed protocol for the expression and purification of recombinant

Pichia guilliermondii antifungal protein (PgAFP) in an Escherichia coli host system. PgAFP is a

small, cysteine-rich protein with potent antifungal activity, making it a person of interest for

therapeutic and agricultural applications. The following protocols are based on established

methods for the expression of similar fungal antifungal proteins and other small, cysteine-rich

proteins in E. coli.

Data Presentation
Successful expression and purification of recombinant PgAFP can be optimized by varying

several parameters. The following table summarizes key quantitative data from a typical

optimized expression protocol.
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Parameter Optimized Condition Expected Yield/Purity

Expression Host E. coli SHuffle® T7 Express ---

Expression Vector
pET-23a(+) with C-terminal

His6-tag
---

Culture Medium Terrific Broth (TB) ---

Induction OD600 0.6 - 0.8 ---

Inducer (IPTG) Concentration 0.5 mM ---

Induction Temperature 20°C ---

Induction Time 16-18 hours ---

Purification Method

Immobilized Metal Affinity

Chromatography (IMAC)

followed by Size Exclusion

Chromatography (SEC)

>95% purity

Final Protein Yield 1-5 mg/L of culture ---

Experimental Protocols
Gene Synthesis and Codon Optimization
The amino acid sequence of PgAFP should be reverse-translated into a DNA sequence. For

optimal expression in E. coli, the gene sequence should be codon-optimized. This process

involves replacing rare codons in the native gene with codons that are more frequently used by

E. coli, which can significantly enhance translational efficiency. The optimized gene should be

synthesized commercially and designed with appropriate restriction sites (e.g., NdeI and XhoI)

for cloning into the expression vector. A C-terminal hexa-histidine (His6) tag should be included

in the gene design to facilitate purification.

Cloning and Vector Construction
The synthesized, codon-optimized PgAFP gene is cloned into a suitable expression vector,

such as pET-23a(+). This vector contains a T7 promoter for strong, inducible expression.
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Restriction Digestion: Digest both the pET-23a(+) vector and the synthesized PgAFP gene

with NdeI and XhoI restriction enzymes.

Ligation: Ligate the digested PgAFP gene insert into the linearized pET-23a(+) vector using

T4 DNA ligase.

Transformation into Cloning Strain: Transform the ligation mixture into a competent cloning

strain of E. coli, such as DH5α.

Selection and Plasmid Purification: Plate the transformed cells on LB agar plates containing

ampicillin (100 µg/mL). Select individual colonies, grow them in liquid LB medium with

ampicillin, and purify the plasmid DNA using a commercial miniprep kit.

Verification: Verify the correct insertion of the PgAFP gene by restriction digestion and

Sanger sequencing.

Transformation into Expression Host
For the expression of cysteine-rich proteins like PgAFP, which require proper disulfide bond

formation, an E. coli strain engineered to facilitate this process in the cytoplasm is

recommended.

Transform the verified pET-23a(+)-PgAFP plasmid into a competent E. coli expression host,

such as SHuffle® T7 Express.

Plate the transformed cells on LB agar plates containing ampicillin (100 µg/mL).

Incubate the plates overnight at 37°C.

Recombinant PgAFP Expression
Starter Culture: Inoculate a single colony from the transformation plate into 10 mL of Luria-

Bertani (LB) broth containing 100 µg/mL ampicillin. Incubate overnight at 37°C with shaking

at 200 rpm.

Main Culture: The next day, inoculate 1 L of Terrific Broth (TB) containing 100 µg/mL

ampicillin with the overnight starter culture.
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Growth: Incubate the main culture at 37°C with vigorous shaking (200-250 rpm) until the

optical density at 600 nm (OD600) reaches 0.6-0.8.[1]

Induction: Cool the culture to 20°C and induce protein expression by adding isopropyl β-D-1-

thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.[1]

Expression: Continue to incubate the culture at 20°C for 16-18 hours with shaking.[2]

Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard

the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.

Protein Purification
Cell Lysis:

Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM

imidazole, 1 mM PMSF).

Lyse the cells by sonication on ice.

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet the cell

debris.

Immobilized Metal Affinity Chromatography (IMAC):

Equilibrate a Ni-NTA affinity column with lysis buffer.

Load the clarified lysate onto the column.

Wash the column with wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM

imidazole) to remove non-specifically bound proteins.

Elute the His-tagged PgAFP with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250

mM imidazole).

Collect the elution fractions and analyze them by SDS-PAGE.

Size Exclusion Chromatography (SEC):
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Pool the fractions containing PgAFP from the IMAC step.

Concentrate the pooled fractions and buffer exchange into a suitable buffer for SEC (e.g.,

PBS, pH 7.4).

Load the concentrated protein onto a size exclusion chromatography column (e.g., Superdex

75) to separate PgAFP from any remaining contaminants and aggregates.

Collect the fractions corresponding to the monomeric PgAFP peak.

Analyze the purified protein by SDS-PAGE for purity and confirm its identity by Western blot

or mass spectrometry.
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Caption: Workflow for recombinant PgAFP expression and purification in E. coli.
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Caption: T7 promoter-based inducible expression system in E. coli.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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